2'-Chloro-5'-fluoroacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

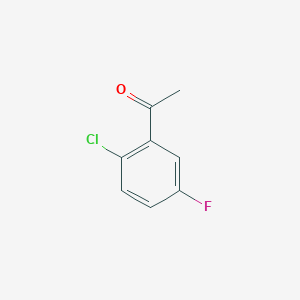

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloro-5-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBNPMAKHFSEBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371412 | |

| Record name | 2'-Chloro-5'-fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2965-16-4 | |

| Record name | 1-(2-Chloro-5-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2965-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Chloro-5'-fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Chloro-5'-fluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2'-Chloro-5'-fluoroacetophenone (CAS No. 2965-16-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2'-Chloro-5'-fluoroacetophenone, a key chemical intermediate in various fields of chemical synthesis. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and application.

Introduction and Core Attributes

This compound is a substituted aromatic ketone that has garnered significant interest as a versatile building block in organic synthesis.[1] Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts specific reactivity and properties that are highly valuable in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The stability and ease of handling of this compound further enhance its utility in both laboratory and industrial settings.[1]

This guide will delve into the essential physicochemical properties, synthesis, reactivity, and applications of this compound, providing practical insights and detailed protocols for its use.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of a compound is fundamental for its application in synthesis and analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2965-16-4 | [1][2] |

| Molecular Formula | C₈H₆ClFO | [1][2] |

| Molecular Weight | 172.58 g/mol | [1][2] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Boiling Point | 82 °C at 5 mmHg | [1] |

| Density | 1.29 g/cm³ | [1] |

| Refractive Index (n20D) | 1.52 | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Storage Conditions | Room Temperature | [1] |

Spectroscopic Characterization

Expected Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show a singlet for the methyl protons of the acetyl group. The three protons on the aromatic ring will appear as multiplets, with their chemical shifts and coupling patterns influenced by the chloro and fluoro substituents.

-

¹³C NMR: The spectrum will display distinct signals for the carbonyl carbon, the methyl carbon, and the six aromatic carbons. The carbon atoms directly bonded to the fluorine and chlorine will show characteristic splitting patterns and chemical shifts.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift providing information about the electronic environment of the aromatic ring.[4][5]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Other significant peaks will include C-H stretching and bending vibrations for the aromatic and methyl groups, as well as C-Cl and C-F stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the acetyl group and other characteristic fragments.

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-4-fluorobenzene with acetyl chloride.[2] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum trichloride (AlCl₃).

Reaction Mechanism and Rationale

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 1-chloro-4-fluorobenzene. The Lewis acid catalyst is crucial as it polarizes the acetyl chloride, facilitating the formation of the acylium ion.

Figure 1: Friedel-Crafts Acylation Workflow.

Detailed Experimental Protocol (Representative)

This protocol is based on established Friedel-Crafts acylation procedures and patent literature.[2] Researchers should always perform a thorough risk assessment and adhere to all laboratory safety protocols.

Materials:

-

1-Chloro-4-fluorobenzene

-

Acetyl chloride

-

Anhydrous aluminum trichloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stirrer

-

Addition funnel

-

Reflux condenser with a drying tube

-

Ice bath

Procedure:

-

Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser fitted with a drying tube.

-

Initial Charge: In a well-ventilated fume hood, charge the flask with anhydrous aluminum trichloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.

-

Addition of Reactants: Add 1-chloro-4-fluorobenzene (1.0 equivalent) to the flask.

-

Slow Addition: Slowly add acetyl chloride (1.0 to 1.1 equivalents) dropwise from the addition funnel to the stirred suspension, maintaining the temperature below 10 °C. The rate of addition should be controlled to manage the exothermic reaction and gas evolution.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

-

Quenching: Carefully and slowly quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This should be done in a large beaker with vigorous stirring.

-

Work-up:

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Reactivity and Synthetic Applications

The reactivity of this compound is governed by three main features: the acetyl group, the aromatic ring, and the halogen substituents.

Figure 2: Key Reactivity Pathways.

Reactions of the Acetyl Group

The acetyl group is a versatile functional handle for further molecular elaboration.

-

α-Halogenation: The methyl protons of the acetyl group are acidic and can be readily substituted with halogens (e.g., bromine) under acidic or basic conditions to form α-haloacetophenones. These products are valuable intermediates for the synthesis of various heterocyclic compounds.

-

Condensation Reactions: The enolizable nature of the acetyl group allows it to participate in aldol and Claisen-Schmidt condensation reactions with aldehydes and ketones to form α,β-unsaturated ketones (chalcones).

-

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or catalytically hydrogenated to an ethyl group (Clemmensen or Wolff-Kishner reduction).

Reactivity of the Aromatic Ring

The chloro and fluoro substituents on the aromatic ring are deactivating but ortho-, para-directing for further electrophilic aromatic substitution.[6][7][8] The acetyl group is a meta-directing deactivator. The regiochemical outcome of subsequent substitutions will depend on the interplay of these electronic and steric effects.

Applications in Drug Discovery and Agrochemicals

This compound is a key starting material in the synthesis of a range of biologically active molecules.

-

Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic agents.[1][9] While specific marketed drugs directly derived from this compound are not prominently cited in the available literature, its structural motif is common in many bioactive compounds.

-

Agrochemicals: This compound is utilized in the formulation of pesticides and herbicides.[1] For instance, a related compound, 2-chloro-4'-fluoroacetophenone, is an intermediate in the synthesis of the fungicide epoxiconazole.[10]

Safety and Handling

As a responsible scientist, it is imperative to be fully aware of the hazards associated with any chemical and to handle it with appropriate precautions.

Table 2: GHS Hazard and Precautionary Statements

| Category | Statement | Code | Source |

| Hazard | Fatal if swallowed. | H300 | |

| Toxic in contact with skin or if inhaled. | H311 + H331 | ||

| Causes skin irritation. | H315 | ||

| Causes serious eye damage. | H318 | ||

| May cause allergy or asthma symptoms or breathing difficulties if inhaled. | H334 | ||

| May cause respiratory irritation. | H335 | ||

| Precautionary | Avoid breathing dust. | P261 | |

| Wash skin thoroughly after handling. | P264 | ||

| Do not eat, drink or smoke when using this product. | P270 | ||

| Use only outdoors or in a well-ventilated area. | P271 | ||

| Wear protective gloves/ protective clothing/ eye protection/ face protection. | P280 | ||

| In case of inadequate ventilation wear respiratory protection. | P285 | ||

| IF SWALLOWED: Immediately call a POISON CENTER/ doctor. Rinse mouth. | P301 + P310 + P330 | ||

| IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/ doctor if you feel unwell. | P302 + P352 + P312 | ||

| IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor. | P304 + P340 + P311 | ||

| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305 + P351 + P338 + P310 | ||

| Store locked up. | P405 | [11] | |

| Store in a well-ventilated place. Keep container tightly closed. | P403 + P233 | [11] | |

| Dispose of contents/container to an approved waste disposal plant. | P501 | [11] |

Handling and First Aid

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth and seek immediate medical attention.

-

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical sectors. Its well-defined reactivity, stemming from the interplay of its acetyl group and halogenated aromatic ring, allows for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 2,4-Dichloro-5-fluoroacetophenone(704-10-9) 1H NMR [m.chemicalbook.com]

- 4. azom.com [azom.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to 2'-Chloro-5'-fluoroacetophenone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a cornerstone in the synthesis of complex organic molecules, 2'-Chloro-5'-fluoroacetophenone (CAS No. 2965-16-4) presents a unique combination of reactive sites, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, safety and handling procedures, and a discussion of its current and potential applications. The information herein is intended to empower researchers to leverage the full potential of this versatile intermediate.

Compound Identification and Chemical Structure

1.1. Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | 1-(2-Chloro-5-fluorophenyl)ethanone |

| CAS Number | 2965-16-4[1][2] |

| Molecular Formula | C₈H₆ClFO[1][2] |

| Molecular Weight | 172.58 g/mol [1][2] |

| PubChem CID | 2736508[1] |

| MDL Number | MFCD00042574[1] |

1.2. Chemical Structure

The structure of this compound is characterized by an acetophenone core with a chlorine atom at the 2' (ortho) position and a fluorine atom at the 5' (meta) position of the phenyl ring.

Caption: Chemical structure of this compound.

Physical and Chemical Properties

This section details the key physical and chemical characteristics of this compound, which are essential for its handling, storage, and application in synthesis.

2.1. Physical Properties

| Property | Value | Source |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Boiling Point | 82 °C at 5 mmHg | [1] |

| Density | 1.29 g/cm³ | [1] |

| Refractive Index | n20/D 1.52 | [1] |

| Solubility | Sparingly soluble in water. Soluble in many common organic solvents such as acetone, chloroform, dichloromethane, ethanol, and ethyl acetate. | [3] |

2.2. Chemical Properties and Reactivity

This compound is a stable compound under normal laboratory and industrial handling conditions.[1] Its reactivity is primarily governed by three key features: the ketone carbonyl group, the activated aromatic ring, and the ortho-chloro substituent.

-

Carbonyl Group Reactivity: The ketone moiety is susceptible to nucleophilic attack, allowing for a wide range of transformations. It can undergo reduction to the corresponding alcohol, reductive amination to form amines, and participate in Wittig-type reactions to form alkenes.

-

Aromatic Ring Reactivity: The phenyl ring is substituted with both an electron-withdrawing (chloro and fluoro) and a deactivating (acetyl) group. This makes electrophilic aromatic substitution reactions challenging. However, the halogen substituents can participate in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

-

Influence of Halogen Substituents: The ortho-chloro and meta-fluoro groups significantly influence the electronic properties and reactivity of the molecule. The electron-withdrawing nature of the halogens can increase the acidity of the alpha-protons of the acetyl group, facilitating enolate formation and subsequent alkylation or condensation reactions.[4]

Spectroscopic Characterization

As of the time of this writing, publicly available, verified spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) specifically for this compound (CAS 2965-16-4) is limited. Therefore, representative data for a closely related isomer, 2',4'-dichloro-5'-fluoroacetophenone, is provided below for illustrative purposes to indicate the expected regions for key signals. Researchers should obtain and verify their own analytical data for the specific compound.

3.1. ¹H NMR Spectroscopy (Example Data for an Isomer)

For an analogous compound, 2',4'-dichloro-5'-fluoroacetophenone, the proton NMR spectrum would be expected to show a singlet for the methyl protons (CH₃) around 2.66 ppm. The aromatic protons would appear as two distinct signals in the range of 7.4-7.5 ppm.[5]

3.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum is a powerful tool for confirming the carbon framework of the molecule. The carbonyl carbon is expected to have a chemical shift in the downfield region, typically around 190-200 ppm. The methyl carbon will appear significantly upfield. The aromatic carbons will show complex splitting patterns due to coupling with the fluorine atom.

3.3. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

-

C=O stretch (ketone): A strong absorption band around 1680-1700 cm⁻¹.

-

C-Cl stretch: Typically in the fingerprint region, around 600-800 cm⁻¹.

-

C-F stretch: A strong band in the region of 1000-1300 cm⁻¹.

-

Aromatic C-H stretch: Above 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

3.4. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be expected at m/z 172, with a characteristic M+2 peak at m/z 174 due to the presence of the chlorine-37 isotope. Common fragmentation patterns would involve the loss of the methyl group (M-15) and the acetyl group (M-43).

Synthesis Protocol

The most common and industrially viable method for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-4-fluorobenzene with acetyl chloride, using a Lewis acid catalyst such as aluminum trichloride.[2]

Caption: Synthesis of this compound via Friedel-Crafts acylation.

4.1. Experimental Procedure: Friedel-Crafts Acylation

Disclaimer: This is a generalized procedure and should be adapted and optimized based on laboratory conditions and safety protocols. All work should be performed in a well-ventilated fume hood.

Materials:

-

1-Chloro-4-fluorobenzene

-

Acetyl chloride

-

Anhydrous aluminum trichloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum trichloride (1.1 equivalents) in anhydrous dichloromethane.

-

Addition of Acetyl Chloride: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (1.05 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Addition of 1-Chloro-4-fluorobenzene: After the addition of acetyl chloride is complete, add 1-chloro-4-fluorobenzene (1.0 equivalent) dropwise, again keeping the reaction temperature below 5 °C.

-

Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and should be performed with caution.

-

Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

-

Neutralization and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.[1]

Safety and Handling

As a halogenated aromatic ketone, this compound requires careful handling to minimize exposure and ensure laboratory safety.

5.1. GHS Hazard Identification

| Pictogram | Hazard Class | Hazard Statement |

|

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |

5.2. Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

5.3. Storage and Stability

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place at room temperature.[1] It is stable under normal storage conditions. Incompatible materials include strong oxidizing agents, strong acids, and strong bases.

Applications in Research and Development

The unique substitution pattern of this compound makes it a highly valuable intermediate in several areas of chemical synthesis, particularly in the development of new pharmaceuticals and agrochemicals.[1]

6.1. Pharmaceutical Synthesis

This compound serves as a key starting material for the synthesis of a variety of biologically active molecules. It is particularly utilized in the development of novel anti-inflammatory and analgesic agents.[1] The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, a common strategy in modern drug design. The chloro and ketone functionalities provide versatile handles for further molecular elaboration.

6.2. Agrochemical Development

In the agrochemical sector, this compound is used in the synthesis of advanced pesticides and herbicides.[1] The incorporation of fluorine and chlorine atoms into the molecular structure of active ingredients can lead to increased efficacy and a more desirable environmental profile.

6.3. Organic Synthesis and Materials Science

As a versatile building block, this compound is employed in a wide range of organic transformations to create complex molecular architectures.[1] Its utility extends to materials science, where it can be used in the development of specialty polymers and coatings, contributing to enhanced durability and resistance to chemical and UV degradation.[1]

Conclusion

This compound is a chemical intermediate of significant value to the scientific community. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an essential tool for the synthesis of novel compounds in the pharmaceutical, agrochemical, and materials science fields. Adherence to proper safety and handling protocols is paramount when working with this compound. As research and development continue to advance, the demand for such strategically functionalized building blocks is expected to grow, further solidifying the importance of this compound in modern chemical synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 71648-45-8 CAS MSDS (2'-CHLORO-5'-(TRIFLUOROMETHYL)ACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 2,4-Dichloro-5-fluoroacetophenone(704-10-9) 1H NMR spectrum [chemicalbook.com]

2'-Chloro-5'-fluoroacetophenone molecular weight and formula

An In-Depth Technical Guide to 2'-Chloro-5'-fluoroacetophenone: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic ketone that serves as a pivotal intermediate in the landscape of modern organic synthesis. Its strategic importance is most pronounced in the fields of pharmaceutical and agrochemical development, where it functions as a versatile building block for more complex, high-value molecules.[1] The specific substitution pattern—a chlorine atom at the 2' position and a fluorine atom at the 5' position relative to the acetyl group—confers a unique combination of reactivity and stability. This disubstituted phenyl ring allows for precise chemical modifications, making it an essential scaffold in the synthesis of biologically active compounds.[1]

This technical guide provides an in-depth analysis of this compound, tailored for researchers, scientists, and drug development professionals. We will explore its core physicochemical properties, detail a standard synthetic protocol with mechanistic insights, discuss methods for its structural characterization, and survey its key applications.

Core Molecular Profile and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its intrinsic properties. These data are critical for reaction planning, safety assessment, and purification strategies. The key identifiers and physical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆ClFO | [1][2][3] |

| Molecular Weight | 172.58 g/mol | [1][2][3] |

| CAS Number | 2965-16-4 | [1][2][3] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Boiling Point | 82 °C @ 5 mmHg | [1][2] |

| Density | ~1.29 g/cm³ | [1] |

| Refractive Index (n20D) | ~1.52 | [1] |

| Synonyms | 1-(2-Chloro-5-fluorophenyl)ethanone | [2] |

| Storage Conditions | Store at room temperature, sealed in a dry environment | [1][2] |

Synthesis and Mechanistic Insights: The Friedel-Crafts Acylation

The most common and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of 1-chloro-4-fluorobenzene. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.

Expertise & Rationale: The choice of the Friedel-Crafts acylation is dictated by its reliability and the ready availability of the starting materials. The reaction proceeds by activating an acylating agent (acetyl chloride) with a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). The Lewis acid coordinates to the chlorine of acetyl chloride, generating a highly electrophilic acylium ion (CH₃CO⁺). This powerful electrophile is then attacked by the electron-rich aromatic ring of 1-chloro-4-fluorobenzene. The directing effects of the existing halogen substituents are crucial here; the fluorine atom is an ortho-, para-director, while the chlorine is also an ortho-, para-director. The acylation occurs ortho to the fluorine and meta to the chlorine, leading to the desired product.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound via Friedel-Crafts acylation.

Detailed Synthesis Protocol

This protocol is a self-validating system, where successful synthesis is confirmed by subsequent analytical characterization.

-

Reactor Preparation: A three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and cooled under a stream of dry nitrogen.

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 eq) and a dry, inert solvent such as dichloromethane (DCM). The resulting slurry is cooled to 0-5 °C using an ice bath.

-

Addition of Reactants: A solution of 1-chloro-4-fluorobenzene (1.0 eq) and acetyl chloride (1.05 eq) in DCM is added dropwise to the AlCl₃ slurry via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Quenching: The reaction mixture is carefully and slowly poured into a flask containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM.

-

Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and finally, brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation (boiling point ~82 °C at 5 mmHg) to yield this compound as a clear liquid.[1][2]

Spectroscopic Characterization: Structural Validation

Post-synthesis, it is imperative to confirm the identity and purity of the final product. Standard spectroscopic techniques provide an unambiguous structural fingerprint.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methyl protons (-COCH₃) at approximately 2.6 ppm. The aromatic region (7.0-7.8 ppm) will display three distinct signals corresponding to the three protons on the phenyl ring, with splitting patterns dictated by coupling to each other and to the fluorine atom.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum should exhibit 8 distinct carbon signals. The carbonyl carbon will be significantly downfield (~195 ppm). The six aromatic carbons will appear in the 115-140 ppm range, with their chemical shifts influenced by the attached halogens (carbon-fluorine coupling will be observable). The methyl carbon will be the most upfield signal (~26 ppm).

-

Mass Spectrometry (MS): Electron ionization MS (EI-MS) will show a molecular ion (M⁺) peak at m/z = 172. A characteristic M+2 peak at m/z = 174 with approximately one-third the intensity of the M⁺ peak will also be present, confirming the presence of a single chlorine atom. A prominent fragment from the loss of the methyl group (M-15) at m/z = 157 is also expected.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band around 1680-1700 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of an aryl ketone.

Key Applications in Research and Development

The utility of this compound stems from its dual-functionality: a reactive ketone and a substituted aromatic ring. This structure makes it a valuable precursor in several high-tech industries.

-

Pharmaceutical Development: This is the primary application area. The compound is a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic agents.[1] The ketone group can be readily transformed into other functional groups (alcohols, amines, hydrazones), allowing for the construction of diverse molecular libraries for drug discovery. The presence of fluorine is known to often enhance pharmacological properties such as metabolic stability and binding affinity.[1]

-

Agrochemicals: It is used in the synthesis of novel pesticides and herbicides.[1] The specific halogenation pattern can contribute to the biological activity and environmental persistence profile of the final agrochemical product.

-

Material Science: The compound finds use in the development of specialty polymers and coatings.[1] Incorporation of such fluorinated and chlorinated moieties can enhance properties like thermal stability, chemical resistance, and durability.[1]

-

Organic Synthesis: Beyond specific applications, it serves as a general building block for chemists to create complex molecules and explore new chemical space.[1]

Safety and Handling

As with any active chemical reagent, proper handling is essential. This compound is classified as an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in science and industry. Its well-defined molecular structure, accessible synthesis, and versatile reactivity make it an indispensable intermediate for researchers and developers. A comprehensive understanding of its properties, as detailed in this guide, is the first step toward harnessing its full potential in the creation of novel pharmaceuticals, advanced agrochemicals, and high-performance materials.

References

synthesis of 2'-Chloro-5'-fluoroacetophenone

An In-Depth Technical Guide to the Synthesis of 2'-Chloro-5'-fluoroacetophenone

Abstract

This compound is a pivotal chemical intermediate, recognized for its integral role in the synthesis of a wide array of high-value compounds.[1] Its unique substitution pattern, featuring both chloro and fluoro moieties on the aromatic ring, makes it a versatile building block in pharmaceutical and agrochemical development.[1][2] This guide provides a comprehensive overview of the predominant synthetic strategy for this compound, rooted in the principles of Friedel-Crafts acylation. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and explore the critical parameters that govern reaction success. Furthermore, this document will discuss potential synthetic alternatives and address common challenges, offering researchers and drug development professionals a robust framework for its efficient and reliable synthesis.

Strategic Importance in Chemical Synthesis

The value of this compound lies in its utility as a precursor for more complex molecular architectures. The presence of halogen atoms provides reactive handles for further functionalization, while the ketone moiety is a gateway for numerous chemical transformations. Its applications are diverse and impactful:

-

Pharmaceutical Development: It serves as a key starting material for the synthesis of biologically active compounds, including anti-inflammatory and analgesic agents.[1] The fluorine atom, in particular, is often incorporated into drug candidates to enhance metabolic stability and bioavailability.[3]

-

Agrochemicals: This compound is utilized in the formulation of modern pesticides and herbicides, contributing to effective crop protection solutions.[1]

-

Material Science: It finds application in the development of specialty polymers and coatings, where its structural features can impart enhanced durability and resistance to chemical and UV degradation.[1]

The Principal Synthetic Route: Friedel-Crafts Acylation

The most direct and industrially favored method for synthesizing this compound is the Friedel-Crafts acylation of 1-chloro-4-fluorobenzene.[4] This classic electrophilic aromatic substitution reaction provides an efficient means of introducing an acetyl group onto the aromatic ring.[5]

Mechanistic Rationale

The reaction proceeds via a well-established mechanism involving the generation of a potent electrophile, the acylium ion.[6]

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum trichloride (AlCl₃), coordinates to the chlorine atom of acetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (CH₃CO⁺).

-

Electrophilic Attack: The electron-rich aromatic ring of 1-chloro-4-fluorobenzene acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Rearomatization: A base, typically AlCl₄⁻, abstracts a proton from the carbon bearing the new acetyl group, collapsing the sigma complex and restoring the aromaticity of the ring. This step regenerates the AlCl₃ catalyst.[7]

However, the product ketone is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[7] Consequently, a stoichiometric amount, or even a slight excess, of the catalyst is required. This complex is subsequently hydrolyzed during the workup phase to liberate the final product.[8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to 2'-Chloro-5'-fluoroacetophenone: Synthesis, Structural Analysis, and Applications

Prepared by: A Senior Application Scientist

Executive Summary

2'-Chloro-5'-fluoroacetophenone, identified by its CAS number 2965-16-4, is a halogenated aromatic ketone that serves as a pivotal intermediate in the synthesis of complex organic molecules.[1] Its strategic placement of chloro and fluoro substituents on the phenyl ring, combined with the reactive acetyl group, makes it a highly valuable building block in the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive technical overview of its synthesis, structural characterization, and key applications. As publicly available experimental spectral data is limited, this document leverages established chemical principles and data from analogous structures to provide a robust, predictive analysis of its spectroscopic characteristics, offering researchers a reliable framework for its identification and use.

Introduction to this compound

This compound is a specialized chemical intermediate prized for its unique substitution pattern, which imparts desirable electronic properties and multiple reactive sites for further molecular elaboration.[1] Its primary utility lies in serving as a foundational scaffold for the synthesis of high-value compounds, including anti-inflammatory agents, analgesics, pesticides, and herbicides.[1] The presence of a fluorine atom can significantly enhance the metabolic stability and bioavailability of a final drug product, a key consideration in medicinal chemistry.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential information for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| CAS Number | 2965-16-4 | [1] |

| Molecular Formula | C₈H₆ClFO | [1] |

| Molecular Weight | 172.58 g/mol | [1] |

| Appearance | Colorless to light orange/yellow clear liquid | [1][2] |

| Boiling Point | 82 °C at 5 mmHg | [1] |

| Density | ~1.29 g/cm³ | [1] |

| Refractive Index | n²⁰/D ~1.52 | [1] |

| Purity | ≥ 98% (by GC) | [1] |

Synthesis via Friedel-Crafts Acylation

The most logical and widely practiced method for synthesizing substituted acetophenones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. For this compound, the synthesis proceeds via the acylation of 1-chloro-4-fluorobenzene with acetyl chloride, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

Causality and Mechanistic Insights

The reaction mechanism begins with the activation of acetyl chloride by the Lewis acid catalyst, AlCl₃, to form a highly electrophilic acylium ion (CH₃CO⁺). This ion is the key reactive species. The nucleophilic π-system of the 1-chloro-4-fluorobenzene ring then attacks the acylium ion. The directing effects of the existing substituents are crucial: the fluorine atom is an ortho-, para-director, while the chlorine atom is also an ortho-, para-director, albeit a deactivating one. The acylation occurs at the position ortho to the chlorine and meta to the fluorine, a sterically accessible and electronically favorable site. A subsequent deprotonation of the intermediate sigma complex restores aromaticity and yields the final product. Anhydrous conditions are critical because Lewis acids like AlCl₃ react vigorously with water, which would quench the catalyst and halt the reaction.

Experimental Protocol

This protocol is a validated, representative procedure based on established methodologies for Friedel-Crafts acylation.

Materials:

-

1-Chloro-4-fluorobenzene (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet and a gas outlet bubbler (to vent HCl gas produced).

-

Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice-water bath.

-

Reagent Addition: Add acetyl chloride (1.1 eq) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C. After the addition, allow the mixture to stir for an additional 15 minutes.

-

Substrate Addition: Add 1-chloro-4-fluorobenzene (1.0 eq), dissolved in a small amount of anhydrous DCM, to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture back to 0 °C and very slowly and carefully pour it into a beaker containing a mixture of crushed ice and concentrated HCl. This step quenches the reaction and decomposes the aluminum chloride complex.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The resulting crude oil is then purified by vacuum distillation to yield this compound as a clear liquid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Structural Analysis and Characterization (Predicted)

Given the absence of publicly archived spectra, this section provides a detailed prediction of the key spectroscopic data for this compound. These predictions are grounded in fundamental principles and comparative data from structurally similar compounds.

Predicted ¹H NMR Spectrum

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

-

δ ~2.65 ppm (s, 3H): This singlet corresponds to the three protons of the acetyl methyl group (-COCH₃). It appears as a sharp singlet as there are no adjacent protons to cause splitting.

-

δ ~7.15-7.25 ppm (m, 1H): This multiplet is assigned to the proton at the C4 position (H-4). It is coupled to H-3 and H-6, resulting in a complex splitting pattern, likely a triplet of doublets.

-

δ ~7.40-7.50 ppm (dd, 1H): This signal corresponds to the proton at the C6 position (H-6). It will appear as a doublet of doublets due to coupling with H-4 and H-3.

-

δ ~7.55-7.65 ppm (dd, 1H): This signal is assigned to the proton at the C3 position (H-3). It is ortho to the electron-withdrawing carbonyl group, shifting it downfield. It will appear as a doublet of doublets due to coupling with H-4 and H-6.

Predicted ¹³C NMR Spectrum

(Solvent: CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |

| -CH₃ | ~29-31 | Typical range for a methyl ketone carbon. |

| C=O | ~195-198 | Characteristic chemical shift for an aryl ketone carbonyl carbon. |

| C1 | ~138-140 | Aromatic carbon bearing the acetyl group, deshielded. |

| C2 | Carbon bearing the chlorine atom, deshielded by halogen and coupled to fluorine. | |

| C3 | Deshielded by ortho carbonyl, shielded by meta fluorine, strong coupling to fluorine. | |

| C4 | Aromatic CH carbon with moderate coupling to fluorine. | |

| C5 | Carbon directly bonded to fluorine, shows a very large one-bond C-F coupling constant. | |

| C6 | Shielded by ortho fluorine, strong coupling. |

Predicted Infrared (IR) Spectrum

-

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

~1680-1700 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (carbonyl) stretch of an aryl ketone.

-

~1580-1600 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1250-1280 cm⁻¹: A strong band corresponding to the C-F stretching vibration.

-

~750-800 cm⁻¹: A band associated with the C-Cl stretching vibration.

Predicted Mass Spectrum (MS)

-

Molecular Ion (M⁺): A prominent peak at m/z = 172, with a characteristic M+2 isotope peak at m/z = 174 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.

-

Major Fragments:

-

m/z = 157: Loss of the methyl group ([M-CH₃]⁺). This is a very common fragmentation pathway for methyl ketones.

-

m/z = 129: Formation of the 2-chloro-5-fluorobenzoyl cation ([C₇H₃ClFO]⁺) after loss of the methyl radical.

-

m/z = 43: A strong peak corresponding to the acetyl cation ([CH₃CO]⁺).

-

Analytical Characterization Workflow

To confirm the identity and purity of synthesized this compound, a systematic analytical workflow is essential.

Caption: Standard workflow for the analytical characterization of the title compound.

Applications in Research and Development

The structural features of this compound make it an adaptable starting material for various synthetic targets.

-

Pharmaceutical Synthesis: It is a precursor for multi-step syntheses of active pharmaceutical ingredients (APIs). The ketone can be reduced to a secondary alcohol, the chlorine can be displaced by various nucleophiles, and the aromatic ring can undergo further substitutions, allowing for the construction of complex molecular architectures. It is particularly noted for its use in creating anti-inflammatory and analgesic agents.[1]

-

Agrochemical Development: In agrochemicals, the toxophoric properties of halogenated aromatic compounds are well-established. This molecule serves as a building block for novel pesticides and herbicides, where the specific halogenation pattern can fine-tune the biological activity and environmental persistence of the final product.[1]

-

Material Science: The compound can be incorporated into the synthesis of specialty polymers and coatings, where its structure can enhance properties like thermal stability, chemical resistance, and durability.[1]

Safety and Handling

This compound is an irritant and requires careful handling in a laboratory setting.

-

GHS Hazards: Classified with GHS07 (Warning). Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in medicinal chemistry, agrochemical science, and materials research. While a comprehensive public database of its spectral properties is not yet available, a thorough analysis based on established chemical principles provides a reliable predictive framework for its characterization. The robust Friedel-Crafts synthesis protocol outlined herein offers a clear pathway to its production, enabling researchers and drug development professionals to leverage its unique properties for the creation of novel and valuable compounds.

References

Spectroscopic Characterization of 2'-Chloro-5'-fluoroacetophenone: A Technical Guide

Introduction: The Structural Significance of 2'-Chloro-5'-fluoroacetophenone

This compound is a substituted aromatic ketone of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts distinct electronic and conformational properties that can influence molecular interactions and biological activity. As a key building block in the synthesis of novel pharmaceutical agents, a thorough understanding of its structural and electronic characteristics is paramount. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for unambiguous spectral assignments. The following diagram illustrates the structure of this compound with the IUPAC numbering convention that will be used throughout this guide.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, along with a robust protocol for data acquisition.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following protocol outlines the key steps for acquiring high-resolution ¹H and ¹³C NMR spectra. This self-validating system ensures reproducibility and accuracy.[1][2][3]

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Causality in Experimental Choices:

-

Deuterated Solvent: Using a deuterated solvent (e.g., CDCl₃) is essential to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum and to provide a lock signal for the spectrometer to maintain a stable magnetic field.[1]

-

Internal Standard: An internal standard like tetramethylsilane (TMS) provides a reference point (0 ppm) for calibrating the chemical shift axis, ensuring accuracy and comparability of data across different instruments.

-

Shimming: The process of shimming adjusts the magnetic field to make it as homogeneous as possible across the sample volume. This is critical for obtaining sharp, well-resolved NMR signals, which is necessary for accurate coupling constant measurements and resolving closely spaced peaks.[1]

-

Relaxation Delay (d1): A sufficient relaxation delay between pulses is crucial for obtaining quantitative ¹³C NMR data, especially for quaternary carbons which have longer relaxation times. A delay of at least 5 times the longest T₁ is recommended for accurate integration.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum is based on the analysis of substituent effects on the chemical shifts of aromatic protons and data from similar substituted acetophenones.[4][5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~ 2.65 | s | 3H | H-8 (CH₃) | The methyl ketone protons are expected to appear as a singlet in this region, consistent with other acetophenones.[4] |

| ~ 7.20 | ddd | 1H | H-4' | This proton is ortho to the fluorine and meta to the chlorine and acetyl groups. It will be a doublet of doublets of doublets due to coupling with H-3', H-6', and the fluorine atom. |

| ~ 7.45 | dd | 1H | H-6' | This proton is ortho to the acetyl group and meta to the chlorine and fluorine atoms. It will appear as a doublet of doublets due to coupling with H-3' and H-4'. |

| ~ 7.55 | dd | 1H | H-3' | This proton is ortho to the chlorine and meta to the acetyl and fluorine groups. It will be a doublet of doublets due to coupling with H-4' and H-6'. |

Note on Coupling: The aromatic protons will exhibit complex splitting patterns due to both proton-proton (ortho, meta) and proton-fluorine couplings. The exact coupling constants would need to be determined experimentally or through advanced simulation.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The predicted ¹³C NMR chemical shifts are estimated based on additive substituent effects and comparison with data for related fluoro- and chloro-substituted acetophenones.[6][7]

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~ 26.5 | C-8 (CH₃) | Typical chemical shift for the methyl carbon of an acetyl group.[6] |

| ~ 115 (d, ¹JCF ≈ 250 Hz) | C-5' | The carbon directly attached to fluorine will show a large one-bond coupling constant and will be significantly shifted downfield. |

| ~ 125 (d, ²JCF ≈ 22 Hz) | C-4' | This carbon is ortho to the fluorine and will exhibit a two-bond C-F coupling. |

| ~ 129 (d, ⁴JCF ≈ 3 Hz) | C-2' | The carbon bearing the chlorine atom will also show a small four-bond coupling to fluorine. |

| ~ 132 (d, ³JCF ≈ 8 Hz) | C-6' | This carbon is meta to the fluorine and will show a three-bond C-F coupling. |

| ~ 135 | C-1' | The ipso-carbon attached to the acetyl group. |

| ~ 163 (d, ¹JCF ≈ 250 Hz) | C-5' | The carbon directly attached to fluorine will show a large one-bond coupling constant and will be significantly shifted downfield. |

| ~ 196 | C-7 (C=O) | The carbonyl carbon chemical shift is characteristic for aromatic ketones. |

Expertise in Interpretation: The presence of both chlorine and fluorine significantly influences the electronic environment of the aromatic ring. Fluorine, being highly electronegative, will have a pronounced effect on the chemical shifts of the carbons in its vicinity, and the through-bond C-F coupling provides definitive assignment information. The chloro group also exerts a deshielding effect, though typically less pronounced than fluorine in ¹³C NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions corresponding to the carbonyl group and the substituted aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid and liquid samples with minimal sample preparation.[8][9][10][11][12]

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Sample Spectrum: Record the IR spectrum of the sample.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after the measurement.

Trustworthiness of the Protocol: This protocol is self-validating because the quality of the resulting spectrum is directly dependent on the proper execution of each step. A poor background collection or insufficient sample contact will result in a noisy or distorted spectrum, immediately indicating a procedural error.

Predicted IR Absorption Frequencies

The predicted IR absorption frequencies are based on established correlation tables and data for substituted acetophenones.[13][14][15][16][17]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |

| ~ 3100-3000 | Medium-Weak | Aromatic C-H stretch | Characteristic for C-H bonds on an aromatic ring. |

| ~ 2950-2850 | Weak | Aliphatic C-H stretch | Corresponding to the methyl group. |

| ~ 1690 | Strong | C=O stretch | The carbonyl stretch is a strong, sharp absorption. Its position is influenced by conjugation with the aromatic ring and the electronic effects of the substituents. |

| ~ 1600, 1475 | Medium-Weak | C=C aromatic ring stretch | These absorptions are characteristic of the aromatic ring itself. |

| ~ 1250 | Strong | C-F stretch | The carbon-fluorine bond gives rise to a strong absorption in this region. |

| ~ 800-600 | Strong | C-Cl stretch | The carbon-chlorine bond absorption is typically found in this lower frequency range. |

| ~ 900-690 | Strong | Aromatic C-H out-of-plane bend | The pattern of these bands can sometimes give information about the substitution pattern of the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

EI is a "hard" ionization technique that leads to significant fragmentation, providing a detailed "fingerprint" of the molecule.[18][19][20][21][22]

Caption: Workflow for Electron Ionization Mass Spectrometry.

Authoritative Grounding: The use of 70 eV for electron ionization is a standard protocol that ensures reproducible fragmentation patterns, allowing for comparison with spectral libraries.[18][19]

Predicted Mass Spectrum Fragmentation

The predicted fragmentation pattern is based on the known fragmentation of acetophenones and the influence of the halogen substituents.[23][24][25][26][27]

| m/z | Predicted Ion | Rationale for Prediction |

| 172/174 | [M]⁺˙ | Molecular ion peak. The presence of a peak at M+2 with approximately one-third the intensity of the M peak is characteristic of a compound containing one chlorine atom. |

| 157/159 | [M - CH₃]⁺ | Loss of a methyl radical via α-cleavage, a very common fragmentation for ketones, leading to a stable acylium ion. This is often the base peak. |

| 129/131 | [M - COCH₃]⁺ | Cleavage of the bond between the carbonyl carbon and the aromatic ring, resulting in the chlorofluorophenyl cation. |

| 101 | [C₆H₃F]⁺ | Loss of chlorine from the [M - COCH₃]⁺ fragment. |

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By grounding these predictions in the established principles of NMR, IR, and MS, and by providing detailed, field-proven protocols, this document serves as a valuable resource for researchers. The provided data and interpretations offer a solid foundation for the identification, purity assessment, and further investigation of this important synthetic intermediate. The ultimate confirmation of these predictions will, of course, rely on the acquisition of experimental data for this specific molecule.

References

- 1. books.rsc.org [books.rsc.org]

- 2. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.uiowa.edu [chem.uiowa.edu]

- 4. 2,4-Dichloro-5-fluoroacetophenone(704-10-9) 1H NMR spectrum [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scribd.com [scribd.com]

- 7. spectrabase.com [spectrabase.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 11. agilent.com [agilent.com]

- 12. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 13. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 14. scribd.com [scribd.com]

- 15. Infrared_spectroscopy_correlation_table [chemeurope.com]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 21. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 22. Electron ionization - Wikipedia [en.wikipedia.org]

- 23. app.studyraid.com [app.studyraid.com]

- 24. Explain all possible fragmentation for in mass spectrometry for the follo.. [askfilo.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. m.youtube.com [m.youtube.com]

- 27. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Solubility of 2'-Chloro-5'-fluoroacetophenone

<

This guide provides a comprehensive technical overview of the solubility of 2'-Chloro-5'-fluoroacetophenone, a critical parameter for researchers, scientists, and professionals in drug development and organic synthesis. Understanding the solubility of this versatile chemical intermediate is paramount for optimizing reaction conditions, developing robust formulations, and ensuring reliable experimental outcomes.[1]

Introduction: The Significance of this compound

This compound (CAS No: 2965-16-4) is a halogenated aromatic ketone that serves as a key building block in the synthesis of a wide range of biologically active molecules.[1][2] Its unique substitution pattern makes it a valuable precursor for creating pharmaceuticals, particularly anti-inflammatory and analgesic agents, as well as agrochemicals like pesticides and herbicides.[1] The solubility of this compound directly impacts its utility in these applications, influencing reaction kinetics, purification strategies, and the bioavailability of final products.[3][4]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₆ClFO | [1] |

| Molecular Weight | 172.58 g/mol | [1] |

| Appearance | Colorless to light orange/yellow clear liquid | [1] |

| Boiling Point | 82 °C at 5 mmHg | [1] |

| Density | ~1.29 g/mL | [1] |

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The molecular structure of this compound—featuring a polar carbonyl group and a relatively non-polar halogenated benzene ring—suggests a nuanced solubility profile.

A more sophisticated approach involves the use of Hansen Solubility Parameters (HSP) .[7][8][9] HSP deconstructs the total cohesion energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from dipolar intermolecular forces.

-

δh: Energy from hydrogen bonds.

Experimental Solubility Profile

While extensive quantitative data for this compound is not widely published, its solubility can be inferred from its structural analogues and general principles of organic chemistry. A qualitative assessment in common laboratory solvents is presented below. For drug development, determining solubility in aqueous buffers is crucial, as low solubility can hinder in vitro testing and lead to poor bioavailability.[3][4]

Expected Solubility of this compound:

| Solvent Category | Example Solvents | Expected Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Soluble | The non-polar aromatic ring and halogen substituents will interact favorably with non-polar solvents. |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF) | Very Soluble | These solvents can engage in dipole-dipole interactions with the carbonyl group and effectively solvate the aromatic ring. |

| Polar Protic | Ethanol, Methanol | Soluble | The alkyl chain of the alcohols can interact with the aromatic ring, while the hydroxyl group can interact with the carbonyl group. |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Sparingly Soluble to Insoluble | The large, non-polar halogenated ring structure dominates, limiting solubility in highly polar water. A structurally similar compound, 2'-Chloro-5'-(trifluoromethyl)acetophenone, is sparingly soluble in water (0.11g/L at 25°C).[11] |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a validated experimental method is essential. The Shake-Flask Method is a widely recognized and robust technique for determining thermodynamic solubility.[12][13] It is referenced in regulatory guidelines such as OECD Test Guideline 105 for water solubility.[14][15][16][17][18]

Workflow for the Shake-Flask Method

Caption: Workflow of the Shake-Flask method for solubility determination.

Step-by-Step Protocol (Adapted from OECD Guideline 105)

-

Preparation of Solutions: Prepare the desired solvent (e.g., purified water, buffer, or organic solvent). Create a series of standard solutions of this compound at known concentrations for generating a calibration curve.

-

Equilibration: Add an excess amount of this compound to a flask containing the chosen solvent. This ensures that a saturated solution is formed.

-

Agitation: Seal the flask and place it in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[12] A preliminary test can help determine the necessary equilibration time.[16]

-

Phase Separation: After equilibration, allow the undissolved solid to settle. To ensure complete removal of solid particles, centrifuge the sample at high speed or filter it using a syringe filter (e.g., 0.22 µm PTFE for organic solvents).[3][12]

-

Quantification: Carefully take an aliquot of the clear supernatant (the saturated solution).

-

Analysis: Dilute the aliquot with a suitable solvent and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[3][15]

-

Calculation: Determine the concentration of the saturated solution by comparing its analytical response to the calibration curve generated from the standard solutions. This concentration represents the solubility of the compound under the tested conditions.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. It is classified as an irritant and may be harmful if inhaled or swallowed.[19][20][21]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gear, including safety goggles, chemical-resistant gloves, and a lab coat.[19][21][22]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[19][22]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[22]

-

Spills: In case of a spill, absorb the material with an inert substance and place it in a suitable container for disposal. Avoid generating dust or vapors.[19]

Conclusion

The solubility of this compound is a multifaceted property governed by its distinct molecular structure. While it exhibits good solubility in a range of common organic solvents, its aqueous solubility is expected to be limited. This guide provides the theoretical and practical framework for understanding, predicting, and experimentally determining its solubility. For professionals in pharmaceutical development and chemical synthesis, mastering this parameter is a crucial step toward successful and reproducible outcomes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2965-16-4|this compound|BLD Pharm [bldpharm.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. youtube.com [youtube.com]

- 6. chem.ws [chem.ws]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Solubility parameters (HSP) [adscientis.com]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 71648-45-8 CAS MSDS (2'-CHLORO-5'-(TRIFLUOROMETHYL)ACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. enamine.net [enamine.net]

- 13. bioassaysys.com [bioassaysys.com]

- 14. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 15. filab.fr [filab.fr]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 19. sds.chemtel.net [sds.chemtel.net]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. oakwoodchemical.com [oakwoodchemical.com]

- 22. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Stability and Storage of 2'-Chloro-5'-fluoroacetophenone

This guide provides an in-depth analysis of the critical parameters governing the chemical stability and optimal storage of 2'-Chloro-5'-fluoroacetophenone (CAS No. 2965-16-4). As a key building block in pharmaceutical synthesis and materials science, ensuring its integrity from procurement to application is paramount for reproducible results and the safety of final products.[1] This document moves beyond simple storage instructions to explain the underlying chemical principles and provide actionable protocols for researchers, scientists, and drug development professionals.

Physicochemical Profile

Understanding the fundamental properties of this compound is the first step in designing a robust storage strategy. These characteristics dictate its inherent reactivity and susceptibility to various environmental factors.

| Property | Value | Source(s) |

| CAS Number | 2965-16-4 | [1][2][3] |

| Molecular Formula | C₈H₆ClFO | [1][2] |

| Molecular Weight | 172.58 g/mol | [1][2] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Purity | ≥ 98% (GC) | [1][4] |

| Boiling Point | 82 °C at 5 mmHg | [1] |

| Density | 1.29 g/cm³ | [1] |

| Refractive Index | n20/D 1.52 | [1] |

The Imperative of Chemical Stability

In the context of drug development and organic synthesis, the stability of a chemical intermediate like this compound is not merely a matter of shelf life. It is the bedrock of experimental reproducibility, process safety, and regulatory compliance. The presence of unknown degradation products can lead to failed reactions, altered biological activity in downstream compounds, and potential toxicity. Therefore, a proactive stability management program is a critical component of Good Laboratory Practice (GLP).

Factors Influencing the Stability of this compound